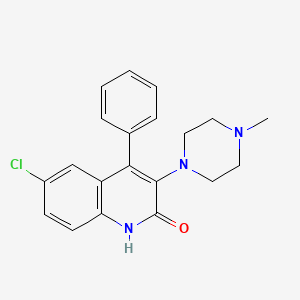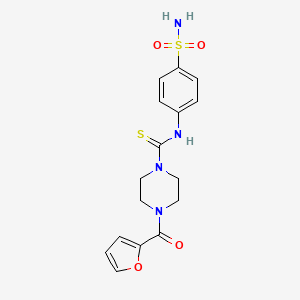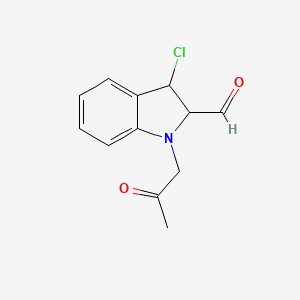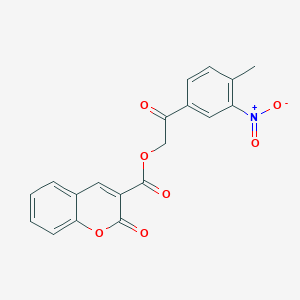
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a methylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions
Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Piperazine Substitution: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core or the chloro substituent, potentially yielding dechlorinated or hydrogenated derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated quinoline derivatives or hydrogenated quinoline cores.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways due to its ability to modulate specific biological activities.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperazine moiety, which may result in different biological activities.
3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one: Lacks the chloro substituent, potentially affecting its reactivity and interaction with biological targets.
6-chloro-3-(4-methylpiperazin-1-yl)quinolin-2(1H)-one: Lacks the phenyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the chloro, phenyl, and piperazine substituents in 6-chloro-3-(4-methylpiperazin-1-yl)-4-phenylquinolin-2(1H)-one makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C20H20ClN3O |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
6-chloro-3-(4-methylpiperazin-1-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20ClN3O/c1-23-9-11-24(12-10-23)19-18(14-5-3-2-4-6-14)16-13-15(21)7-8-17(16)22-20(19)25/h2-8,13H,9-12H2,1H3,(H,22,25) |
Clave InChI |
OCVZMVZTRKYYSY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866700.png)
![3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10866708.png)
![diethyl 6,6'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis[2-(acetylamino)-7-chloro-4,5-dihydro-1-benzothiophene-3-carboxylate]](/img/structure/B10866709.png)
![4-(3-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10866714.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866724.png)
![4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866735.png)



![N-[1-tert-butyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B10866757.png)
![N-(3,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B10866762.png)
![2-{2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10866770.png)

![ethyl 2-(acetylamino)-7-chloro-6-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzothiophene-3-carboxylate](/img/structure/B10866777.png)
